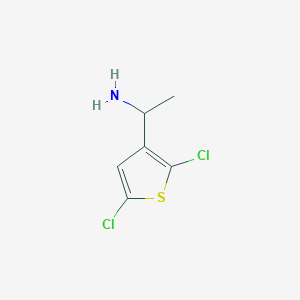

1-(2,5-Dichlorothiophen-3-yl)ethan-1-amine

Description

Properties

Molecular Formula |

C6H7Cl2NS |

|---|---|

Molecular Weight |

196.10 g/mol |

IUPAC Name |

1-(2,5-dichlorothiophen-3-yl)ethanamine |

InChI |

InChI=1S/C6H7Cl2NS/c1-3(9)4-2-5(7)10-6(4)8/h2-3H,9H2,1H3 |

InChI Key |

XQQBGSGXYCGPND-UHFFFAOYSA-N |

Canonical SMILES |

CC(C1=C(SC(=C1)Cl)Cl)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,5-Dichlorothiophen-3-yl)ethan-1-amine typically involves the reaction of 2,5-dichlorothiophene with ethylamine. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product. The process can be summarized as follows:

Starting Materials: 2,5-Dichlorothiophene and ethylamine.

Reaction Conditions: The reaction is usually conducted in an organic solvent such as ethanol or methanol, under reflux conditions.

Catalysts: A base such as sodium hydroxide or potassium carbonate may be used to facilitate the reaction.

Purification: The product is purified by recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to maximize yield and minimize by-products. Advanced purification techniques such as distillation, crystallization, and chromatography are employed to ensure the quality of the final product.

Chemical Reactions Analysis

Salt Formation

The amine group readily undergoes acid-base reactions to form stable salts. Industrial processes commonly isolate the compound as its hydrochloride salt for improved stability .

| Reaction Type | Reagents/Conditions | Product |

|---|---|---|

| Protonation | HCl (aqueous or gaseous) | This compound hydrochloride |

Catalytic Reductive Amination

Under hydrogenation conditions with transition metal catalysts, this amine may participate in C–N bond formation. Ruthenium-based catalysts (e.g., Ru-PNP pincer complexes) facilitate amine coupling reactions, as demonstrated in biomass-derived amination processes .

| Catalyst System | Conditions | Reactants | Potential Product |

|---|---|---|---|

| Ru-PNP complex | 155–180°C, 5–200 bar H₂ | Ketones/Alcohols | Secondary amines via hydrogen-borrowing |

Nucleophilic Substitution on Thiophene

The chlorine atoms at positions 2 and 5 of the thiophene ring are susceptible to nucleophilic substitution under strongly basic conditions, though reactivity is reduced due to electron withdrawal by adjacent chlorine atoms.

| Reagent | Conditions | Product |

|---|---|---|

| NaOH (aq) | Reflux, polar aprotic solvent | Thiophene derivatives with –OH or –OR groups |

| R–NH₂ | Cu catalyst, 120–150°C | Aryl amines via Buchwald-Hartwig coupling |

Amine Functionalization

The primary amine undergoes typical reactions such as acylation and alkylation:

Acylation

| Reagent | Conditions | Product |

|---|---|---|

| Acetyl chloride | Pyridine, 0–5°C | N-Acetyl derivative |

| Benzoyl chloride | Room temperature, DMAP catalyst | N-Benzoylated compound |

Alkylation

| Reagent | Conditions | Product |

|---|---|---|

| Methyl iodide | K₂CO₃, DMF, 60°C | N-Methylated amine |

| Ethyl bromoacetate | Et₃N, THF | N-Alkylated glycine ester |

Oxidation Reactions

The amine group can oxidize to nitro or nitroso compounds under strong oxidizing conditions:

| Oxidizing Agent | Conditions | Product |

|---|---|---|

| KMnO₄/H₂SO₄ | Acidic, 50°C | Nitroethane derivative |

| m-CPBA | CH₂Cl₂, 25°C | N-Oxide |

Coordination Chemistry

The amine acts as a ligand in metal complexes, particularly with late transition metals. Such complexes are explored in catalytic applications:

| Metal Salt | Ligand Ratio | Application |

|---|---|---|

| CuCl₂ | 1:2 (amine:Cu) | Electrocatalytic CO₂ reduction |

| Pd(OAc)₂ | 1:1 | Cross-coupling reactions |

Bioconjugation

In medicinal chemistry, the amine is utilized for covalent bonding to biomolecules:

| Target | Coupling Method | Application |

|---|---|---|

| Antibodies | NHS ester reaction | Antibody-drug conjugates |

| Peptides | EDC/NHS chemistry | Targeted drug delivery systems |

Scientific Research Applications

1-(2,5-Dichlorothiophen-3-yl)ethan-1-amine has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules and heterocyclic compounds.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.

Industry: It is used in the production of specialty chemicals, agrochemicals, and materials science.

Mechanism of Action

The mechanism of action of 1-(2,5-Dichlorothiophen-3-yl)ethan-1-amine involves its interaction with specific molecular targets and pathways. The compound may act by:

Binding to Enzymes: It can inhibit or activate enzymes involved in various biochemical pathways.

Interacting with Receptors: The compound may bind to cellular receptors, modulating their activity and influencing cellular responses.

Disrupting Cellular Processes: It can interfere with cellular processes such as DNA replication, protein synthesis, and cell division.

Comparison with Similar Compounds

Key Structural Insights :

- Halogen vs. Alkyl Substituents: The dichloro substitution in the target compound provides stronger electron-withdrawing effects compared to methyl groups in analogs like 1-(2,5-dimethylthiophen-3-yl) derivatives.

- Thiophene vs. Benzene Core : Thiophene-based amines exhibit enhanced π-conjugation and metabolic stability compared to benzene derivatives, making them favorable in drug design .

Physicochemical Properties

- Spectroscopic Behavior: Analogous compounds, such as 1-(3-amino-6-(2,5-dichlorothiophen-3-yl)furopyridinyl) ethenone, demonstrate solvent-dependent fluorescence due to H-bonding interactions, suggesting the dichlorothiophene moiety influences electronic transitions .

- Thermal Stability : Halogenated aromatics generally exhibit higher thermal stability, which could benefit material science applications .

Pharmacological and Functional Comparisons

- Receptor Interactions : Phenethylamine derivatives (e.g., 2C-D, 2C-P) show serotonin receptor agonism, but the dichlorothiophene core may alter binding kinetics due to steric and electronic effects .

- Antimicrobial Potential: Pyrrolopyrimidine derivatives with halogenated aryl groups (e.g., 1-(4-bromophenyl)ethan-1-amine) demonstrate antibacterial activity, suggesting dichlorothiophene amines could be explored for similar applications .

- Material Science: Halogenated MBA (monoamine) compounds (e.g., Cl-MBA, Br-MBA) form stable 2D perovskites via X···X interactions, indicating the target compound’s utility in optoelectronic materials .

Biological Activity

1-(2,5-Dichlorothiophen-3-yl)ethan-1-amine, also known as 1-(2,5-dichlorothiophen-3-yl)ethanamine hydrochloride, is a compound of interest due to its potential biological activities, particularly in the field of cancer research and antimicrobial applications. This article aims to provide a comprehensive overview of its biological activity based on recent studies and findings.

The compound has the following chemical properties:

- IUPAC Name : this compound hydrochloride

- Molecular Formula : C6H7Cl2NS

- CAS Number : 2460755-27-3

- Purity : 95%

Cytotoxic Activity

Recent studies have demonstrated that this compound exhibits significant cytotoxic activity against various cancer cell lines. The compound was tested against HepG2 (liver), DU145 (prostate), and MBA-MB-231 (breast) cancer cell lines.

Table 1: Cytotoxic Activity Against Cancer Cell Lines

| Cell Line | IC50 (µM) | Selectivity Index |

|---|---|---|

| HepG2 | 1.53 | High |

| DU145 | 1.65 | Moderate |

| MBA-MB-231 | 1.38 | High |

The IC50 values indicate the concentration required to inhibit cell growth by 50%. Notably, the compound demonstrated a selectivity for cancer cells over normal human fibroblast cells, suggesting potential as an anticancer agent .

Structure-Activity Relationship (SAR)

The structure-activity relationship of the compound indicates that modifications to the thiophene ring and the ethylamine side chain can significantly affect its biological activity. For instance, substituents on the thiophene ring can enhance cytotoxic effects, as seen with various derivatives tested in related studies .

Antimicrobial Activity

In addition to its anticancer properties, this compound has shown promising antimicrobial activity. It was evaluated against several bacterial strains, including Escherichia coli and Staphylococcus aureus.

Table 2: Antimicrobial Activity

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| E. coli | 18 µM |

| S. aureus | 31 µM |

These findings suggest that the compound could be effective in treating infections caused by these pathogens .

Case Studies

A case study conducted on a series of pyridine derivatives that included the dichlorothiophene moiety revealed significant anticancer properties. The study highlighted that compounds with more hydrophilic substituents exhibited enhanced activity against cancer cell lines. This aligns with findings regarding the dichlorothiophene derivatives .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 1-(2,5-Dichlorothiophen-3-yl)ethan-1-amine, and how do reaction conditions influence yield?

- Methodological Answer : The synthesis typically involves halogenation of thiophene derivatives followed by amination. For example, nitration of 2,5-dichlorothiophene followed by reduction (e.g., catalytic hydrogenation or LiAlH4) can yield the amine. Reaction temperature (e.g., 0–5°C for nitration), solvent polarity (e.g., THF vs. DCM), and stoichiometric ratios of reagents (e.g., excess NH3 for amination) critically affect purity and yield . Characterization via H/C NMR and HPLC-MS is essential to confirm structural integrity.

Q. How can researchers validate the stability of this compound under varying storage conditions?

- Methodological Answer : Accelerated stability studies under ICH guidelines (e.g., 40°C/75% RH for 6 months) should be conducted. Analytical techniques like TGA (thermogravimetric analysis) and DSC (differential scanning calorimetry) assess thermal degradation, while HPLC tracks chemical degradation. Store the compound at 4°C in airtight, amber vials to minimize photolytic and hydrolytic decomposition .

Q. What spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer :

- NMR : H NMR (δ 6.8–7.2 ppm for thiophene protons; δ 1.2–1.5 ppm for amine protons) and C NMR (δ 120–135 ppm for aromatic carbons) confirm substitution patterns.

- MS : ESI-MS in positive ion mode detects the molecular ion peak [M+H] at m/z 220.1 (calculated).

- FT-IR : Peaks at ~3350 cm (N-H stretch) and 750 cm (C-Cl stretch) validate functional groups .

Advanced Research Questions

Q. How can computational modeling (e.g., DFT) predict the reactivity of this compound in nucleophilic substitution reactions?

- Methodological Answer : Density Functional Theory (DFT) calculations (B3LYP/6-31G* basis set) can model electron density maps and Fukui indices to identify reactive sites. For instance, the C-3 position on the thiophene ring may exhibit higher electrophilicity due to electron-withdrawing Cl substituents, favoring SNAr (nucleophilic aromatic substitution) with amines or thiols .

Q. What strategies resolve contradictions in reported biological activities of this compound derivatives?

- Methodological Answer : Discrepancies often arise from stereochemical variations or impurity profiles. Strategies include:

- Chiral HPLC to isolate enantiomers and test their individual bioactivities.

- Meta-analysis of existing data to identify confounding factors (e.g., cell line specificity in cytotoxicity assays).

- Structural optimization : Introduce substituents (e.g., -CF3 at C-4) to enhance selectivity for targets like kinases or GPCRs .

Q. How does X-ray crystallography with SHELXL refine the crystal structure of this compound salts?

- Methodological Answer : SHELXL refinement involves iterative cycles of least-squares minimization to optimize atomic displacement parameters (ADPs) and occupancy factors. For hydrochloride salts, assign Cl counterions using Fourier difference maps. Key metrics: R1 < 5%, wR2 < 12%, and goodness-of-fit (GOF) ≈ 1.0. Twinning tests (e.g., Hooft parameter) address pseudo-symmetry in thiophene derivatives .

Q. What in vitro assays best evaluate the compound’s potential as a kinase inhibitor?

- Methodological Answer :

- ATP-binding assays : Use fluorescent probes (e.g., ADP-Glo™) to measure inhibition of kinases like JAK2 or EGFR.

- Cellular IC50 determination : Dose-response curves in HEK293 or HeLa cells transfected with target kinases.

- Molecular docking : AutoDock Vina or Schrödinger Suite predicts binding modes to kinase active sites (e.g., hydrophobic interactions with Cl-substituted thiophene) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.